molecular formula C10H11ClN2 B2980393 3-(1H-pyrrol-1-yl)aniline hydrochloride CAS No. 1324087-02-6; 89353-42-4

3-(1H-pyrrol-1-yl)aniline hydrochloride

Cat. No.: B2980393
CAS No.: 1324087-02-6; 89353-42-4
M. Wt: 194.66
InChI Key: IDNKYQVJWBHBGJ-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)aniline hydrochloride ( 1324087-02-6) is a chemical compound with the molecular formula C 10 H 11 ClN 2 and a molecular weight of 194.66 g/mol [ ]. This aniline derivative, presented in its stable hydrochloride salt form, serves as a versatile and valuable building block in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex, biologically active molecules. The structure features both an aromatic amine and a pyrrole ring, making it a useful precursor in heterocyclic synthesis [ ]. Recent scientific literature highlights the application of this compound's chemical scaffold in the development of novel pharmacological tools. Specifically, derivatives based on the 3-(1H-pyrrol-1-yl)aniline structure have been identified as potent and selective activators of the enzyme Sirtuin 6 (Sirt6) [ ]. Sirt6 activation is an emerging and promising therapeutic strategy for treating a range of human diseases. Research indicates that such activators can exhibit significant anti-inflammatory effects by strongly repressing LPS-induced proinflammatory cytokine production and have demonstrated activity against infectious diseases, including the suppression of SARS-CoV-2 infection in vitro [ ]. Furthermore, these compounds show potential in cancer research, where certain derivatives have been found to significantly inhibit the colony formation of cancer cells [ ]. As such, this compound provides researchers with a critical starting material for projects aimed at developing new therapeutics for oncology, inflammation, and virology. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information.

Properties

IUPAC Name

3-pyrrol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNKYQVJWBHBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-(1H-pyrrol-1-yl)aniline hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound C₁₀H₁₀N₂·HCl 194.65 Not reported Meta-substituted pyrrole; HCl salt
4-(1H-Pyrrol-1-yl)aniline (free base) C₁₀H₁₀N₂ 158.19 81 Para-substituted pyrrole; free base
4-(1H-Pyrazol-1-yl)aniline hydrochloride C₉H₁₀ClN₃ 195.65 Not reported Pyrazole substituent; HCl salt
2-Chloro-5-(1H-pyrrol-1-yl)aniline C₁₀H₈ClN₂ 203.25 Not reported Chloro substituent; free base
N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline hydrochloride C₁₂H₁₅ClN₂ 222.72 Not reported Dimethylamino group; HCl salt

Key Observations :

  • Substituent Position : The meta vs. para substitution (e.g., 3- vs. 4-pyrrolyl) affects electronic and steric properties. Meta substitution may reduce symmetry and alter reactivity compared to para analogs.
  • Salt Formation: Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases. For example, the free base 4-(1H-pyrrol-1-yl)aniline melts at 81°C, while hydrochloride salts (e.g., N-((1E,3E)-3-(phenylimino)prop-1-en-1-yl)aniline hydrochloride) show higher melting points (~156°C).
Commercial and Research Relevance
  • Availability : The free base 4-(1H-pyrrol-1-yl)aniline is commercially available (CAS: 52768-17-9), while the hydrochloride salt is listed in specialized catalogs (e.g., Enamine Ltd.).
  • Research Use: Derivatives like 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride are employed in organocatalysis and transition metal-catalyzed reactions.

Q & A

Q. What are the optimal synthetic routes for 3-(1H-pyrrol-1-yl)aniline hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling pyrrole with halogenated aniline derivatives. For example:

  • Pd/Cu-mediated cross-coupling : A modified procedure for 4-(1H-pyrrol-1-yl)aniline (free base) uses 4-iodoaniline, pyrrole, CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under argon, yielding ~50% .
  • Triflate intermediate route : N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline hydrochloride was synthesized via a trifluoromethanesulfonate intermediate, achieving 99% yield after column chromatography (n-pentane:EtOAc) and HCl treatment .

Q. Key Optimization Strategies :

  • Use high-purity starting materials to minimize side reactions.
  • Optimize catalyst systems (e.g., CuI for Ullmann-type couplings vs. BINAP for Buchwald-Hartwig aminations).
  • Monitor reaction progress via TLC or HPLC to reduce over-reaction byproducts.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst SystemYieldReference
Pd/Cu-mediated couplingCuI, DMEDA50%
Triflate intermediateNone specified99%

Q. What purification methods are recommended for isolating high-purity this compound?

Methodological Answer:

  • Column chromatography : Use gradients of n-pentane:EtOAc (e.g., 20:1 to 10:1) to separate the free base from unreacted starting materials .
  • Acid-base extraction : Convert the free base to its hydrochloride salt by treatment with 2 M HCl in Et₂O, followed by filtration and drying .
  • Recrystallization : For final purification, recrystallize from methanol or ethanol to achieve >95% purity .

Q. Critical Considerations :

  • Avoid prolonged exposure to moisture to prevent hydrolysis of the hydrochloride salt.
  • Confirm purity via melting point analysis (reported mp: 81°C for the free base ) and HPLC with UV detection.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrole ring protons at δ 6.2–6.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (expected [M+H]⁺: 175.10 for free base; 211.06 for hydrochloride).
  • X-ray Diffraction (XRD) : For crystalline derivatives, use SHELX programs for structure refinement .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.4% theoretical) .

Advanced Research Questions

Q. How can the electrochemical properties of this compound be exploited in conducting polymer-based biosensors?

Methodological Answer :

  • Electropolymerization : Incorporate the compound into polythiophene or polypyrrole matrices via cyclic voltammetry (CV) to enhance conductivity .
  • Functionalization : Attach ferrocene or carbon nanotube moieties to improve electron transfer kinetics, as demonstrated for similar pyrrole-aniline derivatives .
  • Biosensor Design : Immobilize enzymes (e.g., glucose oxidase) on polymer-coated electrodes for analyte detection .

Q. Data Interpretation :

  • Compare redox potentials (E₁/₂) of the polymerized film vs. monomer to assess doping efficiency.
  • Use impedance spectroscopy to evaluate charge-transfer resistance.

Q. What computational methods are suitable for predicting the stability and reactivity of this compound in different solvents?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study tautomerism (e.g., pyrrole NH vs. aniline NH interactions) .
  • Solvent Modeling : Use COSMO-RS to predict solubility parameters and stability in polar aprotic solvents (e.g., DMF, DMSO).
  • Reactivity Analysis : Simulate electrophilic substitution pathways to identify reactive sites for functionalization .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 50% vs. 99%) for pyrrole-aniline derivatives?

Methodological Answer :

  • Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using design-of-experiments (DoE) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di- or tri-substituted anilines) and adjust stoichiometry.
  • Scale-Up Validation : Reproduce small-scale optimized conditions in pilot reactors to assess scalability .

Q. What are the decomposition pathways of this compound under thermal or photolytic conditions?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min under N₂ to identify decomposition thresholds .
  • Photostability Testing : Expose solid and solution phases to UV-Vis light (300–800 nm) and analyze degradation via HPLC .
  • Mechanistic Studies : Use ESR spectroscopy to detect radical intermediates during photolysis.

Q. How does the hydrochloride salt form influence the compound’s role in conductive polymer synthesis compared to its free base?

Methodological Answer :

  • Doping Effects : The chloride counterion enhances conductivity by acting as a dopant in polymer matrices .
  • Morphology Control : Compare film uniformity (via SEM) of polymers synthesized from free base vs. hydrochloride salt.
  • Acid-Base Stability : Test polymer durability in acidic/basic environments using electrochemical impedance over 24-hour cycles .

Q. Table 2: Key Physicochemical Properties

PropertyValueReference
Melting Point (free base)81°C
Molecular Weight (HCl salt)211.06 g/molCalculated
Purity (HPLC)≥95%

Q. Table 3: Applications in Materials Science

ApplicationMethodologyReference
BiosensorsFerrocene-functionalized polymers
Electrochromic DevicesPolythiophene-pyrrole composites

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